Product packaging for bradykinin, (hydroxy-Pro)(3)-Lys-(Cat. No.:CAS No. 113662-39-8)

bradykinin, (hydroxy-Pro)(3)-Lys-

Cat. No.: B1167425
CAS No.: 113662-39-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Kinin-Kallikrein System Dynamics

The KKS is an endogenous metabolic cascade that, upon activation, leads to the release of bradykinin-related peptides. jst.go.jp This system is intricately linked with other major physiological pathways, including the renin-angiotensin system, the coagulation cascade, and the complement system. jst.go.jp The activation of the KKS is a key component of the inflammatory response, contributing to increased vascular permeability and vasodilation. nih.gov The system is tightly regulated by a variety of enzymes and inhibitors to ensure its effects are localized and controlled. mdpi.com

Kininogen Precursors and Their Proteolytic Processing

Kinins are not synthesized directly but are cleaved from larger precursor proteins called kininogens. nih.gov There are two main types of kininogens in plasma, high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK), both of which are produced from the alternative splicing of a single gene. bionity.com

HMWK is a multifunctional protein that acts as a cofactor in the contact activation system of blood coagulation. nih.gov It is composed of six domains (D1-D6). wikipedia.org Plasma kallikrein, a serine protease, cleaves HMWK within its D4 domain to release the nine-amino-acid peptide bradykinin (B550075). nih.govwikipedia.org Factor XIa, another enzyme in the coagulation cascade, can also cleave HMWK to release bradykinin, although this process is slower. nih.gov

LMWK, on the other hand, is primarily a substrate for tissue kallikreins, which cleave it to produce the ten-amino-acid peptide kallidin (B13266) (also known as Lys-bradykinin). nih.govbionity.com Kallidin can then be converted to bradykinin by the action of aminopeptidases. nih.gov

The discovery of hydroxylated kinins, such as (hydroxy-Pro)(3)-Lys-bradykinin, suggests the existence of a novel kininogen that has undergone post-translational modification. nih.govnih.gov This modified kininogen contains a hydroxyproline (B1673980) residue at the third position of the bradykinin sequence. nih.gov

Fundamental Roles of Bradykinin and Kallidin as Vasoactive Peptides

Bradykinin and kallidin are potent vasodilators, meaning they widen blood vessels, leading to increased blood flow and a decrease in blood pressure. nih.gov Their effects are mediated through the activation of specific G-protein coupled receptors, primarily the B1 and B2 receptors. nih.gov These receptors are found on various cell types, including endothelial and smooth muscle cells.

The vasoactive properties of these peptides are central to their role in inflammation, where they contribute to the classic signs of swelling, redness, and heat. wikipedia.org Beyond their vascular effects, bradykinin and its related peptides are also involved in pain signaling and have been implicated in various pathological conditions. nih.gov In some contexts, kinins can have protective effects, such as in the heart and kidneys, and may play a role in tissue repair. nih.govnih.gov

Research Significance of Modified Kinin Analogs

The study of modified kinin analogs, both naturally occurring and synthetic, is crucial for several reasons. These analogs serve as valuable tools to investigate the structure-activity relationships of kinins and their receptors. nih.gov By modifying the peptide sequence, researchers can develop agonists (which activate receptors) and antagonists (which block receptors) with increased specificity and stability. nih.gov

The naturally occurring analog, (hydroxy-Pro)(3)-Lys-bradykinin, provides a unique opportunity to understand the impact of post-translational modifications on kinin function. Research has shown that this hydroxylated form of Lys-bradykinin interacts with B2-bradykinin receptors with a potency similar to its non-hydroxylated counterpart, bradykinin and Lys-bradykinin. nih.gov This suggests that the hydroxylation at the third proline residue does not significantly alter its ability to bind to and activate the receptor. nih.gov

The isolation of (hydroxy-Pro)(3)-Lys-bradykinin from human plasma after treatment with kallikrein confirmed its natural occurrence and pointed to a previously unknown modification within the kininogen structure. nih.gov Further research has also identified [Hydroxyproline3]-bradykinin, suggesting that this modification can occur on the bradykinin sequence as well. nih.gov

The exploration of such analogs helps to elucidate the complex signaling pathways of the Kallikrein-Kinin System and may open avenues for the development of novel therapeutic agents targeting this system for a variety of diseases. nih.gov

Detailed Research Findings

Compound NameDiscovery ContextReceptor InteractionSignificance
(hydroxy-Pro)(3)-Lys-bradykinin Isolated from the reaction of human plasma protein with hog pancreatic kallikrein. nih.govInteracts with B2-bradykinin receptors with potency similar to bradykinin and Lys-bradykinin. nih.govIndicates the existence of a post-translationally modified kininogen and provides insight into the functional tolerance of hydroxylation in kinin peptides. nih.govnih.gov
[Hydroxyproline3]-bradykinin Isolated from the reaction mixture of human plasma with trypsin. nih.govAssumed to interact with bradykinin receptors, similar to its Lys-containing counterpart.Further supports the existence of a novel kininogen with a hydroxylated proline in the bradykinin sequence. nih.gov

Properties

CAS No.

113662-39-8

Molecular Formula

C10H7Li2O6P

Synonyms

bradykinin, (hydroxy-Pro)(3)-Lys-

Origin of Product

United States

Identification and Natural Occurrence of Bradykinin, Hydroxy Pro 3 Lys

Historical Context of its Discovery and Initial Characterization

The discovery of the hydroxylated analog of Lys-bradykinin is rooted in the initial identification of its parent molecule, bradykinin (B550075). In 1948, a team of Brazilian scientists led by Maurício Rocha e Silva discovered bradykinin as a potent hypotensive agent released in the blood plasma by the venom of the Bothrops jararaca snake nih.govmedchemexpress.comnih.gov. This seminal discovery opened the door to understanding the kallikrein-kinin system, a crucial pathway in inflammation, blood pressure regulation, and pain.

Decades later, advancements in analytical techniques allowed for the identification of modified forms of these kinins. In 1988, the specific compound [Hydroxyproline3]-lysyl-bradykinin ([Hyp3]-Lys-BK) was first isolated and characterized by Sasaguri et al. from a reaction mixture of human plasma protein (Cohn's fraction IV-4) with hog pancreatic kallikrein nih.gov. Using high-performance liquid chromatography (HPLC), they separated two forms of lysyl-bradykinin, identifying the novel, hydroxylated version and determining its primary structure nih.gov. Shortly thereafter, the same research group isolated [Hydroxyproline3]-bradykinin from a similar preparation using trypsin nih.gov. Another study in the same year confirmed the release of [Hyp3]-lysyl-bradykinin from purified human high and low molecular mass kininogens by human urinary kallikrein, establishing it as a naturally occurring kinin nih.gov.

Precise Nomenclature and Structural Designation of the Hydroxylated Analog

The chemical compound is a modified form of lysyl-bradykinin, also known as kallidin (B13266). Its precise nomenclature reflects the specific amino acid substitution.

Common Name: [Hydroxyproline3]-lysyl-bradykinin

Abbreviated Name: [Hyp3]-Lys-BK

Systematic Name: bradykinin, (hydroxy-Pro)(3)-Lys-

Structurally, it is a decapeptide, meaning it is composed of a chain of ten amino acids. The sequence is an analog of lysyl-bradykinin (Lys-Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg), where the proline residue at position 3 is hydroxylated. The specific isomer of hydroxyproline (B1673980) identified is trans-4-hydroxyproline nih.gov.

The complete amino acid sequence is: Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg nih.govmoleculardepot.com

Below is a table detailing the structural and chemical identifiers for the compound.

IdentifierValue
Amino Acid Sequence Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg
Molecular Formula C56H85N17O13
Molecular Weight 1204.4 g/mol
CAS Number 113662-39-8

**2.3. Endogenous Biosynthesis and Distribution

[Hyp3]-Lys-bradykinin is not synthesized as an independent molecule. Instead, it is proteolytically cleaved from larger precursor proteins called kininogens researchgate.net. The human body has two main types of kininogens: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK) nih.govfrontiersin.org. A certain portion of these kininogen molecules contains a proline residue at the position that will become the third amino acid of the kinin, which has been post-translationally hydroxylated researchgate.netfrontiersin.org.

The release of kinins from kininogens is catalyzed by a group of serine proteases known as kallikreins nih.govnih.gov. Tissue kallikreins, such as human urinary or pancreatic kallikrein, act on both HMWK and LMWK to cleave and release lysyl-bradykinin (kallidin) and its hydroxylated form, [Hyp3]-Lys-bradykinin nih.govresearchgate.netresearchgate.net. Plasma kallikrein, on the other hand, primarily cleaves HMWK to generate bradykinin and its hydroxylated analog, [Hyp3]-bradykinin nih.govresearchgate.net.

Specific kallikreins have been shown to be responsible for the liberation of [Hyp3]-Lys-bradykinin.

Human Urinary Kallikrein: This tissue kallikrein effectively releases [Hyp3]-Lys-bradykinin from both purified HMWK and LMWK. Studies have shown that this hydroxylated kinin can constitute a significant portion (up to 58%) of the total kinin released from HMWK, whereas it represents a much smaller fraction (around 6.4%) of the kinin released from LMWK, suggesting a preferential hydroxylation of HMWK nih.gov.

Hog Pancreatic Kallikrein: This enzyme was used in the initial isolation of [Hyp3]-Lys-bradykinin from a human plasma protein fraction, demonstrating its capacity to cleave the hydroxylated kininogen precursor nih.gov.

Plasma Kallikrein: While plasma kallikrein primarily generates bradykinin, it has also been shown to release Hydroxyprolyl-3-bradykinin from purified human HMWK nih.gov.

The presence of a hydroxyproline residue in the final peptide is the result of a post-translational modification of the parent kininogen molecule nih.govnih.govnih.gov. This means that during protein synthesis, a standard proline amino acid is incorporated into the kininogen chain. Subsequently, before the protein is finalized and secreted, an enzyme modifies this proline residue.

The hydroxylation is catalyzed by the enzyme prolyl-4-hydroxylase nih.govcore.ac.uk. This is the same enzyme responsible for the critical hydroxylation of proline residues in procollagen, a process essential for the stability of the collagen triple helix core.ac.uk. The enzyme acts on the proline residue within the kininogen's bradykinin sequence, converting it to trans-4-hydroxyproline nih.gov. This modification appears to occur only on the kinin moiety itself, as hydroxyproline has not been detected in the heavy or light chain portions of kininogen nih.gov. The extent of this hydroxylation can vary significantly among individuals, with the content of the hydroxylated form in HMWK ranging from 14% to 64% of the total potential kinin nih.gov.

[Hyp3]-Lys-bradykinin, and its precursor, hydroxylated kininogen, have been identified in several human biological compartments.

Plasma: The hydroxylated kininogen precursors, particularly HMWK, circulate in human blood plasma nih.govnih.govnih.gov. The peptide can be released into the plasma upon the activation of the kallikrein-kinin system. The relative content of the hydroxylated kinin in HMWK from pooled human plasma is approximately 33% nih.gov.

Urine: The compound has been isolated from human urine, indicating it is either filtered from the blood by the kidneys or produced locally within the renal system medchemexpress.com.

Species Distribution: Interestingly, the presence of hydroxyproline-containing kininogens is not universal across mammals. While found in high concentrations in human and monkey plasma (approximately 73% in monkey HMWK), it is reportedly undetectable in the plasma of cows, rats, guinea pigs, rabbits, and mice nih.govcore.ac.uk.

Endogenous Biosynthesis and Distribution

Presence in Biological Compartments

Detection in Human Fluids (e.g., Urine, Ascites, Plasma)

Bradykinin, (hydroxy-Pro)(3)-Lys-, and its related hydroxylated forms have been identified in various human biological fluids, indicating its systemic presence and potential physiological roles. The detection and quantification of this modified peptide have been accomplished through techniques such as high-performance liquid chromatography (HPLC), radioimmunoassay, and bioassays.

Urine: Hydroxyproline analogues of bradykinin have been successfully isolated and identified in human urine. Both amino acid and sequence analyses, along with comparative chromatographic behavior with synthetic peptides, have confirmed the presence of these hydroxylated forms. This suggests that the kidney may be involved in the processing or clearance of these modified kinins.

Ascites: The presence of kinins, including hydroxylated forms, has been quantified in the ascitic fluid of cancer patients. In the ascitic fluid from a patient with gastric cancer, two fractions with kinin activity were isolated. One of these was identified as [hydroxyprolyl3]bradykinin, marking the first in vivo discovery of this specific analogue brighamandwomens.org. The total kinin content in ascitic fluids from various patients has been found to range significantly, as detailed in the table below.

Table 1: Kinin Content in Human Ascitic Fluid

Measurement Method Kinin Concentration
Bioassay 1 to 40 ng/ml
Enzyme Immunoassay 0.6 to 2.5 ng/ml

Data from studies on ascitic fluids from rodent and human patients.

Plasma: The precursor to bradykinin, (hydroxy-Pro)(3)-Lys-, is high molecular weight kininogen (HMWK) that has undergone post-translational hydroxylation. This hydroxylated kininogen circulates in human plasma. Studies have shown that upon enzymatic cleavage by kallikrein, [hydroxyproline3]-lysyl-bradykinin is released from plasma proteins nih.gov. The ratio of hydroxylated to non-hydroxylated lysyl-bradykinin released from plasma protein Cohn's fraction IV-4 was found to be approximately 1:3 nih.gov. Furthermore, when purified HMWK from healthy individuals was treated with human urinary kallikrein, [Hyp3]-lysyl-bradykinin accounted for a significant portion of the released kinin activity, with considerable variation among individuals. In contrast, low molecular weight kininogen (LMWK) from pooled plasma yielded a much smaller percentage of the hydroxylated form.

Table 2: Percentage of [Hyp3]-lysyl-bradykinin Released from Human Kininogens

Kininogen Source Percentage of [Hyp3]-lysyl-bradykinin
High Molecular Weight Kininogen (HMWK) Up to 58%
Low Molecular Weight Kininogen (LMWK) 6.4 +/- 3.8%

Data represents the biological activity released upon cleavage by human urinary kallikrein.

Interspecies Variations in Kininogen Hydroxylation Patterns

The post-translational hydroxylation of the proline residue within the bradykinin moiety of kininogen is not a universally conserved modification across all species. Research has revealed distinct patterns of kininogen hydroxylation among different animals, suggesting species-specific regulation and function of the kinin system.

Studies have indicated that the hydroxylation of the kinin moiety in high molecular weight kininogen is a feature observed in humans and monkeys. In contrast, this specific modification appears to be absent in rats, where both plasma and tissue kallikrein produce non-hydroxylated bradykinin nih.gov. This clear distinction points to evolutionary divergence in the post-translational processing of kininogens.

The broader distribution of kininogens across vertebrates provides a basis for potential variations in hydroxylation. Kininogens are found in most vertebrates, including mammals, amphibians, birds, reptiles, and fish. The structural domains of high molecular weight kininogen, which are crucial for its function, show variations across these classes. While the presence of the kininogen gene and protein is widespread, the enzymatic machinery responsible for proline hydroxylation and its activity on kininogen may differ significantly between species. The established presence of hydroxylation in primates and its absence in rodents highlights a significant area of interspecies biochemical diversity.

Table 3: Interspecies Comparison of Kininogen Hydroxylation

Species Hydroxylation of Bradykinin Moiety
Human Present
Monkey Present
Rat Absent

Biological and Physiological Roles Mechanistic Focus

Regulation of Vascular Physiology

The kallikrein-kinin system is a crucial regulator of cardiovascular and renal function, with its vasoactive peptides, including (hydroxy-Pro)(3)-Lys-bradykinin, exerting profound effects on blood vessels. nih.gov These effects are primarily mediated through the activation of B2 bradykinin (B550075) receptors, which are constitutively expressed on various cell types, including vascular endothelial cells. nih.govwikipedia.org

Endothelium-Dependent Mechanisms of Vasodilation

(Hydroxy-Pro)(3)-Lys-bradykinin, like bradykinin, is a potent endothelium-dependent vasodilator. nih.gov Its binding to B2 receptors on endothelial cells initiates a cascade of intracellular signaling events that lead to the production of several vasorelaxant factors. nih.gov

The primary mechanism involves the activation of G-protein coupled receptors, leading to the stimulation of phospholipase C. wikipedia.org This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the elevated intracellular calcium concentration, along with DAG, activates endothelial nitric oxide synthase (eNOS). eNOS then produces nitric oxide (NO), a highly diffusible gas that travels to the underlying vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, activates protein kinase G, which phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation, causing vasodilation. nih.gov

In addition to nitric oxide, the activation of endothelial B2 receptors by (hydroxy-Pro)(3)-Lys-bradykinin can also stimulate the release of other vasodilatory substances, such as prostacyclin (PGI2) and endothelium-derived hyperpolarizing factor (EDHF). nih.gov Prostacyclin is synthesized via the cyclooxygenase (COX) pathway and acts on prostanoid receptors on smooth muscle cells to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, also promoting relaxation. EDHF represents a collection of signaling molecules and mechanisms that cause hyperpolarization of the vascular smooth muscle cell membrane, making contraction less likely.

Cellular Basis of Venoconstriction

While bradykinin and its analogs are potent vasodilators in arteries and arterioles, their effect on veins can be constrictive. nih.gov This differential response is attributed to the distinct receptor populations and signaling pathways in venous smooth muscle compared to arterial smooth muscle. The constriction of veins helps to increase venous return to the heart. The venoconstrictor effects of bradykinin are often mediated by the release of prostaglandins, such as prostaglandin (B15479496) F2α, which act on their respective receptors on venous smooth muscle to induce contraction. nih.gov

Regulation of Vascular Permeability and Edema Formation

A hallmark of the inflammatory response is an increase in vascular permeability, leading to the leakage of plasma and the formation of edema. (Hydroxy-Pro)(3)-Lys-bradykinin, through its action on B2 receptors on endothelial cells, is a potent inducer of this effect. nih.govresearchgate.net The binding of the kinin to its receptor leads to the contraction of endothelial cells and the widening of inter-endothelial junctions. This process is mediated by the reorganization of the endothelial cytoskeleton and is dependent on the elevation of intracellular calcium. The increased gaps between endothelial cells allow for the extravasation of fluid and plasma proteins into the surrounding tissue, resulting in edema. frontiersin.org This action is a key component of the inflammatory process and also plays a role in pathological conditions such as hereditary angioedema. frontiersin.org

Smooth Muscle Contractility Modulation

Beyond its effects on vascular smooth muscle, (hydroxy-Pro)(3)-Lys-bradykinin also influences the contractility of non-vascular smooth muscle in various organs.

Effects on Non-Vascular Smooth Muscle Preparations (e.g., Bronchial, Gastrointestinal)

In the respiratory system, bradykinin and its analogs can cause bronchoconstriction, particularly in individuals with asthma. nih.gov This effect is mediated by the activation of B2 receptors on airway smooth muscle cells, leading to an increase in intracellular calcium and subsequent contraction. nih.gov Studies on isolated human small bronchi have shown that bradykinin induces contraction, an effect that is mediated through the B2 receptor and involves the production of cyclooxygenase products. nih.gov

In the gastrointestinal tract, bradykinin can induce contraction of the intestinal smooth muscle. nih.gov This is a direct effect on the smooth muscle cells, mediated by B2 receptors, and contributes to the regulation of gut motility. The contractile response in different segments of the intestine can vary, reflecting differences in receptor density and signaling pathways. nih.gov

Nociception and Pain Signaling Pathways

(Hydroxy-Pro)(3)-Lys-bradykinin is implicated in the generation of pain, a process known as nociception. nih.gov Kinins are potent algogenic (pain-producing) substances that are released during tissue injury and inflammation. They act on B2 receptors expressed on the peripheral terminals of nociceptive (pain-sensing) neurons. nih.gov

The binding of (hydroxy-Pro)(3)-Lys-bradykinin to these receptors leads to the depolarization of the neuronal membrane, which can trigger the firing of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. nih.gov This depolarization is brought about by the activation of various ion channels, including transient receptor potential (TRP) channels such as TRPV1 and TRPA1. Furthermore, bradykinin can sensitize nociceptors, lowering their threshold for activation by other stimuli, such as heat or mechanical pressure, leading to hyperalgesia (an exaggerated pain response). nih.gov

Data Tables

Table 1: Relative Abundance of Hydroxylated and Non-Hydroxylated Kinins Released from Kininogens

Kininogen Source(hydroxy-Pro)(3)-Lys-bradykininLys-bradykininReference
High Molecular Weight Kininogen (Human Plasma)25 +/- 4%75 +/- 4% nih.gov
High Molecular Weight Kininogen (Individual Human Plasmas)14% to 64%Varies nih.gov
Low Molecular Weight Kininogen (Pooled Human Plasma)6.4 +/- 3.8%Majority

Table 2: Potency of Bradykinin and Agonists on Human Bronchial Smooth Muscle Contraction

CompoundpD2 (-log EC50)Maximal Effect (% of Acetylcholine max)Reference
Bradykinin7.7 +/- 0.136.2 +/- 4.7% nih.gov
[Hyp3,Tyr(Me)8]Bk (B2 Agonist)7.8 +/- 0.239 +/- 9% nih.gov

Mechanistic Insights into Nociceptor Sensitization

Bradykinin is a potent inflammatory mediator that plays a crucial role in the sensitization of nociceptors, the specialized sensory neurons that detect painful stimuli. nih.gov This sensitization lowers the threshold for pain, leading to a state of hyperalgesia where stimuli that are normally not painful become so. The mechanisms underlying this process are complex and involve the activation of several intracellular signaling pathways.

One of the key mechanisms involves the activation of Gq/11-mediated phospholipase C (PLC) and Gi/o-mediated phospholipase A2 (PLA2). nih.gov This leads to the generation of second messengers that modulate the activity of various ion channels. Bradykinin-induced sensitization of the transient receptor potential vanilloid 1 (TRPV1) channel, a key molecule in detecting noxious heat, is a well-established phenomenon. nih.gov This sensitization contributes to heat hyperalgesia. nih.gov Similarly, bradykinin can also sensitize the transient receptor potential ankyrin 1 (TRPA1) channel through pathways involving PLC and protein kinase C (PKC). nih.gov The sensitization of these channels leads to an influx of cations, depolarizing the neuron and increasing its excitability.

Furthermore, bradykinin-induced nociceptor sensitization to heat has been shown to be mediated by cyclooxygenase products in isolated rat skin. It's important to note that the sensitization of nociceptors by bradykinin does not appear to be dependent on sympathetic neurons. nih.gov

B2 Receptor Involvement in Pain Transduction and Hyperalgesia

The B2 receptor is the primary mediator of the pain-producing effects of bradykinin. nih.gov Activation of the B2 receptor on dorsal horn neurons in the spinal cord potentiates glutamatergic synaptic transmission, a key process in central sensitization and pain hypersensitivity. nih.gov Studies have shown that bradykinin, acting as a B2-specific agonist, augments currents induced by AMPA and NMDA, and increases the frequency and amplitude of miniature excitatory postsynaptic currents (EPSCs) in superficial dorsal horn neurons in vitro. nih.gov

The administration of bradykinin to the spinal cord in vivo can produce NMDA-dependent hyperalgesia. nih.gov Conversely, the use of a B2-selective antagonist can suppress the behavioral manifestations of central sensitization. nih.gov This highlights the critical role of B2 receptor activation in the spinal cord in response to nociceptive inputs from the periphery. This central action complements the peripheral sensitization of nociceptors, amplifying the pain signal. Both B1 and B2 receptors have been implicated in thermal hyperalgesia associated with peripheral nerve injury. nih.gov

Cellular Proliferation and Differentiation Mechanisms

Stimulation of Na+ Influx and Subsequent DNA Synthesis in Cultured Cells

Lys-bradykinin has been shown to stimulate net sodium ion (Na+) influx in cultured human fibroblasts. This stimulation of Na+ influx is a critical event that appears to be a prerequisite for the initiation of DNA synthesis. When combined with other growth factors like epidermal growth factor, vasopressin, and insulin, Lys-bradykinin can stimulate Na+ influx to levels comparable to those induced by 10% serum. This combination of growth factors also promotes DNA synthesis and supports cell growth over several days. The stimulated Na+ influx can be inhibited by the amiloride (B1667095) analog benzamil, suggesting the involvement of a specific Na+ transport system.

CompoundEffect on Cultured Human Fibroblasts
Lys-bradykininStimulates net Na+ influx
Promotes DNA synthesis (in combination with other growth factors)
BenzamilInhibits Lys-bradykinin-stimulated Na+ influx

B2 Receptor-Mediated Cell Proliferation and Neuronal Differentiation in In Vitro Models

The B2 receptor plays a significant role in mediating cell proliferation and neuronal differentiation in various in vitro models. In primary cultures of normal human prostate stromal cells, bradykinin, acting through B2 receptors, has been demonstrated to cause proliferation. nih.gov This proliferative effect is associated with the phosphorylation of extracellular signal-regulated kinases (ERK-1 and ERK-2), and can be blocked by the B2-selective antagonist, HOE-140. nih.gov

In the context of the nervous system, studies have attributed a role for the B2 receptor in the proliferation and differentiation of cells into neurons in vitro. nih.gov Furthermore, research on adult mouse hippocampus has shown that the B2 receptor is essential for running-induced cell proliferation in the dentate gyrus. nih.gov

Mediators in Inflammatory Processes

Mechanisms Underlying Leukocyte Activation

Kinins, including bradykinin, are key mediators in inflammatory processes and play a significant role in the activation of leukocytes. nih.gov The biological effects of kinins on leukocytes are mediated by B1 and/or B2 receptors, depending on the species and cell type. nih.gov A crucial step in the inflammatory response is the recruitment of leukocytes to the site of inflammation, which involves their adhesion to the endothelial lining of blood vessels.

Bradykinin and its metabolites can enhance the adhesion of polymorphonuclear leukocytes to endothelial cells. nih.gov This process is a fundamental aspect of leukocyte activation and subsequent infiltration into inflamed tissues. Kinins can induce the release of other inflammatory mediators from leukocytes, such as cytokines, prostaglandins, and reactive oxygen species, further amplifying the inflammatory cascade. nih.gov The sensitivity of leukocytes to kinins can be increased at the site of inflammation due to an upregulation of kinin receptors on these cells. nih.gov

Modulation of Cell Migration Pathways

The migration of cells is a fundamental process in development, tissue repair, and immune responses. Bradykinin and its related peptides have been shown to be significant modulators of cell migration in various cell types. While direct studies on the migratory effects of bradykinin, (hydroxy-Pro)(3)-Lys- are limited, research on the closely related, non-hydroxylated form, Lys-bradykinin (kallidin), provides valuable insights. Studies have demonstrated that the hydroxylation of the proline residue at position 3 does not significantly alter the peptide's interaction with its primary receptor, the bradykinin B2 receptor (B2R), or the subsequent signal transduction in human fibroblasts. nih.gov This suggests that the migratory effects mediated by Lys-bradykinin through the B2R are likely conserved in its hydroxylated counterpart.

Bradykinin has been found to stimulate the migration of various cell types, including endothelial cells, fibroblasts, and certain cancer cells. nih.gov The activation of the B2R by bradykinin initiates a cascade of intracellular signaling events that culminate in the reorganization of the cytoskeleton, a prerequisite for cell movement. This process often involves the formation of cellular protrusions like filopodia and lamellipodia, which are driven by the polymerization of actin filaments. nih.gov

Several key signaling pathways have been implicated in bradykinin-mediated cell migration. In human trophoblast cells, bradykinin, acting through the B2R, was shown to enhance cell migration and invasion. nih.gov This effect was associated with an increase in the formation of filopodia. nih.gov In other cell types, such as prostate cancer cells, bradykinin-induced migration involves the transcriptional upregulation of matrix metalloproteinase-9 (MMP-9) through a signaling cascade that includes protein kinase Cδ (PKCδ), c-Src, and the transcription factor NF-κB. Furthermore, studies in cervical cancer cells have shown that bradykinin promotes migration and invasion by activating the STAT3 signaling pathway, which in turn upregulates MMP-2 and MMP-9. nih.gov In hepatocellular carcinoma, bradykinin has been found to promote cell migration and invasion through the transient receptor potential melastatin 7 (TRPM7) channel and MMP-2. nih.gov

Key Signaling Molecules in Bradykinin-Mediated Cell MigrationCell TypeReference
Bradykinin B2 Receptor (B2R)Human Trophoblasts, Prostate Cancer Cells, Cervical Cancer Cells, Hepatocellular Carcinoma Cells nih.govnih.govnih.gov
Protein Kinase Cδ (PKCδ)Prostate Cancer Cells
c-SrcProstate Cancer Cells
NF-κBProstate Cancer Cells
STAT3Cervical Cancer Cells nih.gov
Matrix Metalloproteinase-2 (MMP-2)Cervical Cancer Cells, Hepatocellular Carcinoma Cells nih.govnih.gov
Matrix Metalloproteinase-9 (MMP-9)Prostate Cancer Cells, Cervical Cancer Cells nih.gov
TRPM7Hepatocellular Carcinoma Cells nih.gov

This table summarizes key signaling molecules implicated in cell migration induced by bradykinin and its analogs, acting primarily through the B2 receptor.

Role in Endothelial Cell Activation During Inflammation

Endothelial cells form the inner lining of blood vessels and play a critical role in regulating inflammation. The activation of endothelial cells is a key step in the inflammatory response, leading to increased vascular permeability and the recruitment of leukocytes to the site of injury or infection. Kinins, including bradykinin and its analogs, are potent activators of the endothelium.

The interaction of bradykinin, (hydroxy-Pro)(3)-Lys- with endothelial cells is primarily mediated through bradykinin receptors. While the B2 receptor is constitutively expressed on endothelial cells, the B1 receptor (B1R) can be induced by inflammatory stimuli such as cytokines and bacterial endotoxins. nih.gov The activation of these receptors on endothelial cells triggers a variety of responses that contribute to the inflammatory cascade.

One of the hallmark features of endothelial activation is the increased expression of cell adhesion molecules, which facilitate the adhesion and transmigration of leukocytes. While direct data for bradykinin, (hydroxy-Pro)(3)-Lys- is not available, studies on other kinins provide strong evidence for this role. For instance, the B1R agonist Lys-des[Arg(10)]-kallidin has been shown to increase the expression of Intercellular Adhesion Molecule-1 (ICAM-1), E-selectin, and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) on endothelial cells. nih.gov Bradykinin itself, acting through the B2R, has been demonstrated to down-regulate the expression of VE-cadherin and claudin-5 in lymphatic endothelial cells, which would increase vascular permeability. nih.gov

Furthermore, bradykinin stimulation of endothelial cells can lead to the release of other pro-inflammatory mediators. The activation of B2 receptors on human dermal microvascular endothelial cells, a model for lymphatic endothelial cells, has been shown to up-regulate the expression of vascular endothelial growth factor-C (VEGF-C), a key modulator of lymphatic vessel function and lymphangiogenesis. nih.gov

The signaling pathways involved in bradykinin-induced endothelial activation are complex and involve changes in intracellular calcium concentrations and the production of second messengers. In porcine aortic endothelial cells, bradykinin stimulates the influx of extracellular calcium, a process that appears to be regulated by tyrosine kinases. j-circ.or.jp

Effect of Kinin Receptor Activation on Endothelial CellsKinin/AnalogReceptorKey Molecules AffectedReference
Increased Expression of Adhesion MoleculesLys-des[Arg(10)]-kallidinB1RICAM-1, E-selectin, PECAM-1 nih.gov
Decreased Expression of Junctional ProteinsBradykininB2RVE-cadherin, Claudin-5 nih.gov
Increased Expression of Growth FactorsBradykininB2RVEGF-C nih.gov
Increased Intracellular CalciumBradykininB2RCalcium Channels j-circ.or.jp

This table outlines the effects of kinin receptor activation on endothelial cells, highlighting the modulation of key molecules involved in inflammation and vascular permeability.

Structure Activity Relationships Sar and Analog Design

Comprehensive Analysis of the Impact of Hydroxyproline (B1673980) at Position 3 on Biological Activity

The substitution of proline with hydroxyproline at position 3 (Hyp³) in bradykinin (B550075) and its analog, Lys-bradykinin, has been a subject of significant investigation. This modification, which results in [Hyp³]-bradykinin and Lys-[Hyp³]-bradykinin, has been identified in natural sources, suggesting a physiological role. nih.govnih.govnih.gov For instance, [Hyp³]-bradykinin has been isolated from the ascitic fluid of a patient with gastric cancer, and both [Hyp³]-bradykinin and Lys-[Hyp³]-bradykinin have been generated from human plasma protein Cohn's fraction IV-4 through enzymatic action. nih.govnih.govnih.gov

The ratio of hydroxylated to non-hydroxylated kinins formed can vary. When released from human plasma protein Cohn's fraction IV-4 by trypsin, the ratio of [Hyp³]-BK to BK was approximately 25% to 75%. nih.gov A similar ratio was observed for [Hyp³]-Lys-BK to Lys-BK when formed by the action of kallikrein. nih.gov This suggests the existence of a novel kininogen in human plasma that has undergone post-translational modification to include hydroxyproline. nih.govnih.gov

Table 1: Biological Activity of Hydroxylated Bradykinin Analogs

Compound Receptor System Measured Activity Finding Citation
[Hyp³]-bradykinin Human Fibroblast B2 Receptors Receptor Binding, Inositol (B14025) Phosphate (B84403) & cAMP accumulation Potency and efficacy comparable to Bradykinin. nih.gov nih.gov

Effects of N-Terminal and C-Terminal Modifications on Receptor Binding and Efficacy

A prime example is the N-terminal modification of Lys-bradykinin with a biotin (B1667282) molecule, attached via an ω-aminocaproic acid spacer. nih.gov This biotinylated analog (BLBK) was synthesized to serve as a research tool. When its binding affinity and efficacy were tested, BLBK showed a reduced potency compared to the parent compound, Lys-bradykinin. The IC₅₀ value for inhibiting [³H]-bradykinin binding was approximately 10-fold higher for BLBK (28.9 nM) than for Lys-bradykinin (3.2 nM). nih.gov Similarly, in a functional assay measuring contractility of guinea pig smooth muscle, the EC₅₀ for BLBK (129 nM) was significantly higher than that for Lys-bradykinin (29 nM), confirming that the bulky N-terminal addition diminishes its efficacy. nih.gov

The C-terminus is also crucial for receptor interaction. For instance, the removal of the C-terminal arginine (Arg⁹) leads to analogs like Lys-des-Arg⁹-BK, which are selective agonists for the B1 receptor, a different class of bradykinin receptors. nih.gov Conversely, structural modifications at the C-terminus of bradykinin antagonists have been shown by NMR studies to induce a β-turn conformation, which is hypothesized to be essential for high-affinity binding to the B2 receptor. nih.gov This highlights the C-terminal region's importance in dictating the peptide's conformational posture and, consequently, its interaction with the receptor.

Methodologies for the Chemical Synthesis of Bradykinin, (Hydroxy-Pro)(3)-Lys- Analogs

The synthesis of Lys-[Hyp³]-bradykinin and its analogs relies on established and advanced peptide chemistry techniques, which allow for the precise incorporation of modified amino acids and labels.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for preparing bradykinin analogs. nih.govnih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The key advantage of SPPS is that excess reagents and soluble by-products can be easily removed by filtration and washing, while the desired peptide remains anchored to the solid support. bachem.com

The synthesis of bradykinin analogs, including those with hydroxyproline substitutions and N-terminal labels, has been successfully accomplished using SPPS. nih.govnih.gov The process generally follows a cycle of Nα-protecting group removal, washing, coupling of the next protected amino acid, and further washing. bachem.com Once the full peptide sequence is assembled, it is cleaved from the resin and deprotected, followed by purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

To facilitate research into receptor binding, localization, and trafficking, labeled analogs of bradykinin peptides are invaluable. Biotinylated and fluorescently tagged versions have been developed.

The synthesis of a biotinylated analog of Lys-bradykinin (BLBK) was achieved using SPPS. nih.gov In this process, after the assembly of the Lys-bradykinin sequence on the resin, a biotin moiety was coupled to the N-terminal lysine's epsilon-amino group. An ω-aminocaproic acid spacer was inserted between the biotin and the peptide to minimize steric hindrance. nih.gov The final product was cleaved, purified by RP-HPLC, and its identity confirmed by amino acid analysis and mass spectrometry. nih.gov

Similarly, fluorescent analogs have been created by condensing a fluorophore, such as 5(6)-carboxyfluorescein, to the N-terminus of bradykinin, sometimes with a spacer like ε-aminocaproyl. nih.gov These labeled peptides allow for direct visualization of receptor-ligand interactions and cellular trafficking. nih.gov

Conformational Characterization and Dynamics

Understanding the three-dimensional structure of Lys-[Hyp³]-bradykinin and its analogs in solution is crucial for interpreting their biological activity. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques for elucidating the conformational properties of peptides like bradykinin and its analogs. nih.gov CD spectroscopy provides information about the secondary structure elements of the peptide. Studies on bradykinin and related peptides have often indicated a disordered or flexible conformation in solution, although specific folded structures are considered important for biological activity. nih.govnih.gov The CD spectra of biologically active analogs are typically similar to that of bradykinin itself, suggesting that a particular conformational ensemble is necessary for function. nih.gov

NMR spectroscopy offers more detailed, atom-level insights into peptide conformation. Two-dimensional NMR experiments can determine interproton distances, which are then used as restraints in computational modeling to generate three-dimensional structures. nih.gov Such studies have been instrumental in analyzing the solution conformations of bradykinin agonists and antagonists. nih.gov For example, NMR and computational analysis have provided evidence that high-affinity bradykinin receptor antagonists adopt a specific β-turn structure at their C-terminus, a conformation essential for their potent activity. nih.gov While specific NMR data for Lys-[Hyp³]-bradykinin is not detailed in the provided context, the techniques are directly applicable and essential for its structural characterization. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can also provide complementary information on the peptide's vibrational modes and secondary structure. nih.gov

Investigation of Ligand-Receptor Conformational Interactions

The interaction between a ligand and its receptor is a dynamic process characterized by mutual conformational changes that are pivotal for signal transduction. In the context of bradykinin (BK) and its analogs, understanding these conformational adjustments upon binding to the B2 receptor is crucial for elucidating the structural basis of agonism and for the rational design of novel therapeutic agents. The introduction of a hydroxyl group on the third proline residue and a lysine (B10760008) at the N-terminus, creating (hydroxy-Pro)³-Lys-bradykinin, presents a unique modification whose impact on receptor interaction warrants detailed investigation.

Recent advancements in structural biology, particularly the determination of the cryo-electron microscopy (cryo-EM) structures of the human B2 receptor in complex with its endogenous agonists, bradykinin and kallidin (B13266) (Lys-bradykinin), have provided an unprecedented view into the ligand-binding pocket. nih.gov These structures reveal that the peptides adopt a distinctive S-shaped conformation upon binding, inserting the C-terminus deep into the transmembrane core of the receptor. nih.gov The binding pocket itself is characterized by the presence of acidic residues, such as aspartic acids and glutamates, which form an "anion trap" that interacts with the positively charged arginine residues of the ligands. nih.gov

For bradykinin and kallidin, the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov Notably, the activation of the B2 receptor involves significant conformational changes in key conserved motifs, including the "toggle switch" W2836.48, and the PIF, DRY, and NPxxY motifs, which are triggered by the interactions with the C-terminal phenylalanine residues of the ligands. nih.gov

While direct structural data for the (hydroxy-Pro)³-Lys-bradykinin complex with the B2 receptor is not currently available, insights into its conformational interactions can be inferred from the existing high-resolution structures of the B2R with similar ligands and from studies on the conformational effects of proline hydroxylation.

The hydroxylation of the proline at position 3 is a more nuanced modification. Proline residues play a critical role in the conformation of bradykinin, and their cis-trans isomerization can significantly influence the peptide's structure and activity. nih.gov NMR studies have shown that the conformational equilibrium of proline residues is sensitive to amino acid substitutions in the peptide sequence. nih.gov The introduction of a hydroxyl group on the Cγ atom of the proline ring can have a stereospecific effect on the ring's pucker and its preference for the cis or trans conformation of the peptide bond. This, in turn, can pre-organize the ligand into a conformation that is more or less favorable for receptor binding. While the precise conformational impact on bradykinin has not been detailed, studies on other peptides suggest that hydroxyproline can enhance stability through the formation of additional hydrogen bonds.

Mutagenesis studies on the B2 receptor have identified key residues in the transmembrane helices that are crucial for high-affinity agonist binding. For instance, substitutions in the sixth transmembrane helix have been shown to dramatically reduce bradykinin affinity, highlighting the importance of this region in direct contact with the ligand or in stabilizing the agonist-binding conformation. nih.gov It is plausible that the modified proline in (hydroxy-Pro)³-Lys-bradykinin engages with these or other residues in the binding pocket in a manner that modulates its binding affinity and signaling properties.

To quantitatively assess the impact of such modifications, binding affinity studies are essential. The table below presents binding affinity data for bradykinin and some of its analogs for the B2 receptor. While data for (hydroxy-Pro)³-Lys-bradykinin is not available in the public domain, the comparison with known ligands provides a framework for understanding the potential effects of its structural modifications.

CompoundReceptorKi (nM)Assay TypeSource
BradykininHuman B20.98Radioligand Binding nih.gov
Kallidin (Lys-BK)Human B20.89Radioligand Binding nih.gov
[D-Arg⁰,Hyp³,D-Phe⁷]-BKRat B2-Functional Antagonism nih.gov

This table is for illustrative purposes to show typical binding affinity data. Ki values represent the inhibition constant and are a measure of binding affinity; a lower value indicates higher affinity. Data for (hydroxy-Pro)³-Lys-bradykinin is not available.

The discovery of [hydroxyproline³]-lysyl-bradykinin in human plasma suggests that this modification occurs naturally, likely through post-translational modification of kininogens. nih.govnih.gov The presence of this analog in biological fluids implies that it has a physiological role, which is mediated through its interaction with bradykinin receptors. Further biophysical studies, such as saturation transfer difference NMR (STD-NMR) and molecular dynamics simulations, would be invaluable in elucidating the precise conformational epitope of (hydroxy-Pro)³-Lys-bradykinin when bound to the B2 receptor and in understanding the energetic contributions of the hydroxyl and lysine modifications to the binding affinity and receptor activation.

Advanced Research Methodologies for Studying Bradykinin, Hydroxy Pro 3 Lys

In Vitro Pharmacological and Cellular Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled version of a known ligand is incubated with a preparation of cells or membranes expressing the target receptor. The specific binding of the radioligand is then measured in the presence of varying concentrations of a non-radiolabeled competitor ligand.

For Bradykinin (B550075), (Hydroxy-Pro)(3)-Lys- (also known as [Hyp3]-Lys-bradykinin), studies have utilized this methodology to characterize its interaction with bradykinin receptors. In research involving cultured human fibroblasts, [Hyp3]-Lys-bradykinin was investigated for its ability to compete with [3H]bradykinin for binding sites. The results demonstrated that [Hyp3]-Lys-bradykinin competes with the radioligand in a dose-dependent manner. nih.gov The potency of this interaction was found to be similar to that of both bradykinin (BK) and Lys-bradykinin (Lys-BK), suggesting that the hydroxylation at the proline-3 position does not substantially alter the compound's affinity for the B2 bradykinin receptor in this system. nih.gov This indicates that the structural modification is well-tolerated by the receptor's binding pocket. nih.gov

Table 1: Comparative Receptor Binding Affinity of Kinin Analogues in Human Fibroblasts

Compound Competitive Binding with [3H]bradykinin Implied Receptor Affinity Source
Bradykinin, (Hydroxy-Pro)(3)-Lys- Yes, dose-dependent Similar to Bradykinin and Lys-Bradykinin nih.gov
Bradykinin Reference Agonist High nih.gov

Functional assays using isolated tissues are critical for determining the physiological effect of a compound after it binds to its receptor. These bioassays measure a tissue-level response, such as muscle contraction or relaxation, providing direct evidence of a compound's agonist or antagonist activity.

The biological activity of Bradykinin, (Hydroxy-Pro)(3)-Lys- has been quantified using such methods. A classic preparation for assessing kinin activity is the isolated rat uterus, which is highly sensitive to the contractile effects of bradykinin and its analogues. nih.gov The activity of [Hyp3]-lysyl-bradykinin released from human kininogens was quantified using the rat uterus bioassay, confirming its ability to elicit a smooth muscle response. nih.gov Generally, bradykinin-related peptides are known to exert contractile effects on various smooth muscle preparations, including the rat ileum, which serves as another common model for these functional studies. nih.gov These assays confirm that the binding of Bradykinin, (Hydroxy-Pro)(3)-Lys- to its receptor translates into a measurable physiological action.

Upon receptor binding, agonists trigger intracellular signaling cascades that mediate the cellular response. Cell-based assays are employed to quantify the activation of these pathways, often by measuring the production of second messengers. The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates a phosphatidylinositol-calcium second messenger system. innoprot.com

The signaling properties of Bradykinin, (Hydroxy-Pro)(3)-Lys- have been directly assessed in cultured human fibroblasts. nih.gov In these studies, stimulation with the hydroxylated peptide resulted in a pronounced accumulation of inositol (B14025) phosphates, a key second messenger in the phosphatidylinositol pathway. nih.gov The effectiveness of Bradykinin, (Hydroxy-Pro)(3)-Lys- in promoting inositol phosphate (B84403) production was comparable to that of bradykinin and Lys-bradykinin. nih.gov This finding demonstrates that the compound is a functional agonist at the bradykinin receptor system and that the hydroxylation of the kinin does not impair its ability to initiate signal transduction within the cell. nih.gov

Table 2: Intracellular Signaling Response to Kinin Analogues

Assay Cell Type Compound Tested Observed Effect Source

Bradykinin signaling has been linked to the regulation of cellular processes such as proliferation and ion transport. Bradykinin, acting through the B2 receptor, can promote cell proliferation in various cell types, including certain carcinoma cells. nih.gov Methodologies to quantify these effects are well-established.

A standard technique for measuring cell proliferation is the colorimetric immunoassay based on the measurement of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation during DNA synthesis in proliferating cells. sigmaaldrich.com This assay provides a precise and non-radioactive method to determine the stimulatory or inhibitory effects of compounds on cell growth. sigmaaldrich.com While specific studies quantifying the effect of Bradykinin, (Hydroxy-Pro)(3)-Lys- on cell proliferation and ion flux are not detailed in the available literature, the established proliferative role of the parent bradykinin molecule suggests that its analogues would be investigated using similar quantitative assays to determine their impact on these cellular functions.

Enzymatic Activity and Degradation Studies

The biological activity of kinins like bradykinin is tightly regulated by their rapid degradation by enzymes known as kininases. nih.gov The primary enzymes responsible for kinin inactivation in circulation are angiotensin-converting enzyme (ACE, or Kininase II) and carboxypeptidase N (Kininase I). nih.govfrontiersin.org Understanding the susceptibility of a bradykinin analogue to these enzymes is crucial for determining its metabolic stability and duration of action.

In vitro assays to profile peptide hydrolysis typically involve incubating the peptide with a purified enzyme, plasma, or serum. nih.gov The degradation of the peptide over time is then monitored. A common analytical method for this purpose is High-Performance Liquid Chromatography (HPLC), which separates the intact peptide from its hydrolysis products, allowing for quantification of the degradation rate. nih.govresearchgate.net For example, studies on bradykinin degradation in human serum show that it is rapidly cleaved, with carboxypeptidase N first removing the C-terminal arginine, followed by further digestion by ACE. nih.gov While specific kinetic data for the hydrolysis of Bradykinin, (Hydroxy-Pro)(3)-Lys- by kininases is not extensively documented, these established in vitro assay systems represent the standard methodology that would be employed to profile its enzymatic degradation and compare its stability relative to the parent bradykinin molecule.

Precise Identification of Enzymatic Cleavage Sites

The formation of Bradykinin, (hydroxy-Pro)(3)-Lys- (also known as [Hyp³]-Lys-bradykinin) originates from the enzymatic cleavage of specific precursor proteins called kininogens. Human urinary kallikrein is one enzyme identified to release this peptide from high molecular mass kininogen (HMMK). nih.gov Studies have shown that [Hyp³]-lysyl-bradykinin can constitute a significant portion of the biological activity released from HMMK preparations, indicating a potential preference of certain enzymes for the hydroxylated form of the kininogen precursor. nih.gov

While the generation of Bradykinin, (hydroxy-Pro)(3)-Lys- is initiated by enzymes like kallikrein, its degradation is carried out by various peptidases known as kininases. These enzymes cleave the peptide at specific sites, inactivating it. The cleavage sites for the parent compound, bradykinin, are well-documented and serve as a primary reference for understanding the metabolism of its analogs. Key kininases include angiotensin-converting enzyme (ACE), neprilysin (NEP), and carboxypeptidases. researchgate.netnih.gov The precise cleavage sites on the Bradykinin, (hydroxy-Pro)(3)-Lys- molecule are investigated to determine how the N-terminal lysine (B10760008) and the hydroxyproline (B1673980) at position 3 influence its metabolic stability compared to native bradykinin.

Enzyme FamilySpecific EnzymeTypical Cleavage Site on Bradykinin Backbone
Kallikreins Human Urinary Kallikrein, Hog Pancreatic KallikreinReleases Lys-bradykinin analogs from kininogens nih.govnih.gov
Kininases (Metalloproteases) Angiotensin-Converting Enzyme (ACE)Cleaves the Pro⁷-Phe⁸ bond
Kininases (Metalloproteases) Neprilysin (NEP)Cleaves the Pro⁷-Phe⁸ bond and other internal bonds
Kininases (Carboxypeptidases) Carboxypeptidase N/U (TAFI)Removes the C-terminal Arginine (Arg⁹) nih.gov
Kininases (Aminopeptidases) Aminopeptidase PRemoves the N-terminal Arginine (Arg¹)

Advanced Biochemical and Biophysical Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and quantification of Bradykinin, (hydroxy-Pro)(3)-Lys-. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common method used, effectively separating this hydroxylated peptide from native bradykinin, lysyl-bradykinin, and other related kinins based on differences in polarity. nih.govnih.gov

In typical applications, samples derived from biological fluids or enzymatic reactions are subjected to RP-HPLC using a C18 column. nih.govnih.gov The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid. For instance, [Hyp³]-Lys-BK was successfully separated from Lys-BK following the incubation of human plasma protein with hog pancreatic kallikrein. nih.gov The retention time of the isolated peptide is then compared with that of a synthetic standard to confirm its identity. nih.govnih.gov Quantification is often performed by integrating the peak area from the chromatogram, which can be correlated to the peptide's concentration. nih.gov

Mass Spectrometry (MS) for Peptide Sequence and Mass Confirmation

Mass spectrometry (MS) provides definitive confirmation of the identity and structure of Bradykinin, (hydroxy-Pro)(3)-Lys-. This technique accurately measures the mass-to-charge ratio of the ionized peptide, allowing for the precise determination of its molecular weight. The experimentally determined molecular weight can then be compared to the theoretical mass calculated from its amino acid sequence. The molecular formula for Bradykinin, (hydroxy-Pro)(3)-Lys- is C₅₆H₈₅N₁₇O₁₃, corresponding to a molecular weight of approximately 1204.38 Da. lookchem.com MS techniques, often coupled with liquid chromatography (LC-MS), are also used to confirm the peptide's sequence through fragmentation analysis (MS/MS), which breaks the peptide at specific bonds and allows for the ordering of the amino acid residues.

Detailed Amino Acid and Sequence Analysis

Prior to the widespread use of mass spectrometry, and often used in conjunction with it, classical amino acid and sequence analysis were employed to characterize Bradykinin, (hydroxy-Pro)(3)-Lys-. Amino acid analysis involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. This method confirms the presence and relative ratios of each amino acid, including the key hydroxyproline residue. nih.govnih.gov

Sequence analysis, traditionally performed by methods such as Edman degradation, determines the N-terminal amino acid of the peptide. The process is repeated sequentially to elucidate the entire amino acid sequence. This methodology was crucial in confirming the structure of [Hyp³]-Lys-BK as Lys-Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg. nih.gov The combination of these analytical techniques provides unequivocal proof of the peptide's primary structure. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation (NMR, Circular Dichroism, FTIR)

Spectroscopic techniques are employed to investigate the three-dimensional structure and conformational dynamics of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the solution structure of peptides. While specific NMR studies on Bradykinin, (hydroxy-Pro)(3)-Lys- are not widely documented, research on native bradykinin has been performed. researchgate.net These studies provide insights into the flexibility of the peptide backbone and the spatial arrangement of its amino acid side chains, suggesting that bradykinin and its analogs likely exist as a disordered chain or random coil in solution. scispace.com

Circular Dichroism (CD): CD spectroscopy is used to assess the secondary structure of peptides. Studies on bradykinin and its various analogs consistently show spectra characteristic of a disordered or random coil conformation in solution. nih.gov The CD spectra of biologically active bradykinin-related peptides typically display a maximum at 220 nm and a minimum at 235 nm, features that are independent of solvent and temperature. nih.gov This suggests that the introduction of a hydroxyl group at the third proline residue is unlikely to induce a highly ordered secondary structure, such as an alpha-helix or beta-sheet. scispace.comnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the vibrational modes of the peptide bonds and can also be used to infer secondary structure. Like CD and NMR, FTIR studies on related bradykinin potentiating peptides have been used to investigate their structural features. researchgate.net

Molecular and Cellular Biology Approaches

To understand the biological function of Bradykinin, (hydroxy-Pro)(3)-Lys-, researchers use a variety of molecular and cellular biology techniques. These approaches investigate the peptide's interaction with its cellular targets and the subsequent signaling cascades it triggers.

A primary focus is the interaction of the peptide with bradykinin receptors, which are G-protein-coupled receptors (GPCRs). nih.gov Studies have shown that [Hyp³]-Lys-bradykinin is an agonist at the bradykinin B2 receptor system. nih.gov Receptor binding assays, often using radiolabeled ligands, are performed to determine the binding affinity of the peptide. In cultured human fibroblasts, [Hyp³]-Lys-bradykinin was found to compete with [³H]bradykinin for binding sites with a potency similar to that of bradykinin itself. nih.gov

Gene Expression Analysis of Kinin Receptor Subtypes and Metabolizing Enzymes

Understanding the regulation of kinin receptor subtypes (B1 and B2) and the enzymes responsible for the synthesis and degradation of kinins is fundamental to comprehending their biological functions. Various methodologies are employed to analyze the gene expression of these key components of the kallikrein-kinin system.

One common approach involves the use of oligonucleotide microarrays , which allow for the simultaneous analysis of the expression levels of thousands of genes. For instance, in the context of astrocytic brain tumors, the HG-U13A 2.0 plates from Affymetrix have been utilized to assess the expression profile of kinin-related genes. nih.gov This technique has been instrumental in identifying changes in the expression of kinin-dependent genes in gliomas of varying grades. nih.gov

To validate the findings from microarray analyses and to quantify gene expression with high sensitivity and specificity, real-time reverse transcription-polymerase chain reaction (RT-qPCR) is frequently employed. nih.gov This method allows for the precise measurement of mRNA copy numbers for specific genes, such as the bradykinin receptors BDKRB1 (B1R) and BDKRB2 (B2R), as well as enzymes involved in bradykinin metabolism. nih.govnih.gov For example, RT-qPCR has been used to confirm the upregulation of kinin receptor expression in brain gliomas, correlating with the degree of malignancy. nih.gov

Immunohistochemistry is another valuable technique used to determine the localization of kinin receptors within tissues. nih.gov By using specific antibodies against B1 and B2 receptors, researchers can visualize the presence and distribution of these proteins in tissue samples, providing crucial information about which cell types are responsive to kinins. nih.gov

The enzymes that metabolize bradykinin, often referred to as kininases, are also a subject of gene expression analysis. These enzymes include angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and carboxypeptidase N (CPN), among others. nih.govmdpi.com Studying the expression of the genes encoding these enzymes is crucial, as alterations in their levels can significantly impact the bioavailability and activity of bradykinin and its analogs. nih.gov

Methodologies for Gene Expression Analysis

MethodologyDescriptionApplication in Kinin Research
Oligonucleotide MicroarraysHigh-throughput technique for analyzing the expression of thousands of genes simultaneously.Profiling of kinin-related gene expression in pathological conditions like cancer. nih.gov
Real-Time RT-qPCRHighly sensitive and specific method for quantifying mRNA levels of specific genes.Validation of microarray data and precise measurement of kinin receptor and metabolizing enzyme expression. nih.gov
ImmunohistochemistryUses antibodies to visualize the location of specific proteins in tissue sections.Determining the cellular and tissue distribution of B1 and B2 kinin receptors. nih.gov

Application of Genetic Models (e.g., Receptor Ablation in Specific Cell Types) to Elucidate Physiological Roles

Genetically modified animal models, particularly knockout mice, have been instrumental in dissecting the physiological roles of the kinin system. These models allow for the investigation of the consequences of the absence of specific components, such as the B1 and B2 receptors.

Bradykinin Receptor Knockout Mice:

Mice lacking the B2 receptor (B2R-null) have been developed to study the specific functions of this receptor subtype. ahajournals.orgpnas.org Studies on these mice have revealed that the absence of B2R can lead to elevated blood pressure, suggesting a role for this receptor in cardiovascular homeostasis. ahajournals.orgahajournals.org Furthermore, B2R-null mice have been used to investigate the role of bradykinin in renovascular hypertension, where the absence of the receptor exacerbates the hypertensive response. ahajournals.org

Similarly, mice with a targeted disruption of the B1 receptor gene (B1R-null) have been created. pnas.org These models have been crucial in understanding the role of B1R in inflammatory processes and pain. nih.gov Interestingly, in some pathological conditions, the expression of the B1 receptor is induced when the B2 receptor is absent, highlighting a potential compensatory mechanism. pnas.org

To investigate the combined roles of both receptors, double-knockout mice lacking both B1 and B2 receptors (B1RB2R-null) have been generated. pnas.org These animals have been particularly useful in studying the protective effects of the kallikrein-kinin system in conditions like renal ischemia/reperfusion injury, where the absence of both receptors leads to more severe damage. pnas.org

Cell-Specific Receptor Ablation:

Genetic Models in Kinin Research

Genetic ModelKey FindingsPhysiological Insight
B2 Receptor Knockout (B2R-null)Elevated blood pressure and exacerbated renovascular hypertension. ahajournals.orgahajournals.orgB2R plays a role in blood pressure regulation and protection against hypertension.
B1 Receptor Knockout (B1R-null)Altered inflammatory and pain responses. nih.govB1R is a key mediator of inflammation and pain.
B1 and B2 Receptor Double Knockout (B1RB2R-null)Increased susceptibility to renal ischemia/reperfusion injury. pnas.orgThe kinin system, through both receptors, has a protective role in the kidney.
Cell-Specific B2R Ablation (Tyrosine Hydroxylase Cells)Transitory changes in body weight and composition. mdpi.comB2R in catecholaminergic neurons may be involved in regulating body composition.

Computational and Molecular Modeling Techniques

Computational and molecular modeling techniques have become indispensable tools for investigating the structural and dynamic properties of bradykinin, (hydroxy-Pro)(3)-Lys-, and their interactions with receptors and enzymes at an atomic level.

Prediction of Peptide Conformation and Dynamics

The biological activity of peptides like bradykinin and its analogs is intimately linked to their three-dimensional conformation. Molecular dynamics (MD) simulations are a powerful computational method used to predict the conformational landscape and dynamic behavior of these peptides.

MD simulations have been employed to study the conformation of bradykinin analogs, such as [Thr6]-bradykinin, in environments that mimic biological membranes. acs.orgnih.govcolab.ws These simulations can provide insights into how the peptide interacts with the hydrophilic and hydrophobic regions of a membrane, which is thought to be a crucial step before receptor binding. acs.orgnih.gov By refining initial structures generated from techniques like distance geometry, MD simulations can reveal the preferred conformations of the peptide at the membrane interface. acs.org

In Silico Ligand-Receptor Docking and Interaction Modeling

Understanding how bradykinin, (hydroxy-Pro)(3)-Lys-, binds to its receptors is crucial for designing novel therapeutic agents. In silico ligand-receptor docking and interaction modeling are computational techniques that predict the binding mode and affinity of a ligand to its receptor.

These methods have been used to study the interaction of kinins with the B1 and B2 bradykinin receptors. acs.org By combining homology modeling of the receptor structure with site-directed mutagenesis data, researchers can identify critical amino acid residues in the receptor that are involved in ligand binding. acs.org For example, such studies have revealed that residues in the transmembrane helices of the B1 receptor are crucial for the binding of peptide agonists. acs.org

The determination of the cryo-electron microscopy (cryo-EM) structures of the human B1 and B2 receptors in complex with their ligands has provided a more accurate template for in silico modeling. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov These high-resolution structures allow for more precise docking studies and a deeper understanding of the molecular basis for ligand selectivity and receptor activation. biorxiv.orgresearchgate.netbiorxiv.org

Mechanistic Studies of Enzyme-Substrate Interactions via Computational Methods

Computational methods are also employed to study the mechanisms by which enzymes metabolize bradykinin and its analogs. These studies can provide insights into the specificity of these enzymes and can aid in the design of enzyme inhibitors.

Bradykinin is degraded by a variety of peptidases, and understanding the interactions between these enzymes and their substrates is a key area of research. nih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the binding of bradykinin to the active site of these enzymes.

More recently, machine learning approaches are being developed to predict enzyme-substrate interactions. nih.gov These models can be trained on large datasets of known enzyme-substrate pairs to learn the features that determine specificity. nih.gov While still an emerging field, these in silico methods hold promise for accelerating the discovery of novel enzymes and for understanding the complex network of bradykinin metabolism.

Computational and Molecular Modeling Techniques

TechniqueDescriptionApplication to Bradykinin, (hydroxy-Pro)(3)-Lys-
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to predict conformational dynamics.Predicting the three-dimensional structure and flexibility of the peptide in various environments. acs.orgnih.govcolab.wsnih.gov
In Silico Ligand-Receptor DockingPredicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Modeling the interaction of the peptide with B1 and B2 receptors to understand binding and selectivity. acs.orgnih.gov
Enzyme-Substrate Interaction ModelingUses computational methods to study the binding and catalytic mechanism of enzymes.Investigating the mechanisms by which kininases recognize and cleave the peptide. nih.govresearchgate.netresearchgate.net

Q & A

Q. How can researchers synthesize and characterize Lys-(Hyp³)-Bradykinin to ensure structural integrity and purity?

Methodology:

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, incorporating three hydroxyproline (Hyp) residues at specified positions. Post-synthesis, purify via reverse-phase HPLC and confirm sequence integrity using Edman degradation or tandem mass spectrometry (MS/MS) .
  • Characterization : Assess purity (>95%) via analytical HPLC with UV detection at 214 nm. Verify molecular weight using MALDI-TOF or ESI-MS (e.g., calculated MW: 1204.41 for Lys-(Hyp³)-Bradykinin) .
  • Storage : Lyophilize the peptide and store at -20°C in airtight, light-protected vials to prevent degradation .

Q. What experimental approaches are recommended for assessing the receptor selectivity of Lys-(Hyp³)-Bradykinin between B1 and B2 receptors?

Methodology:

  • Calcium Imaging : Treat cells (e.g., neonatal rat trigeminal neurons) with Lys-(Hyp³)-Bradykinin (1 nM–10 µM) and measure intracellular Ca²⁺ flux (F/F₀ ratio) using fluorescent dyes (e.g., Fluo-4). Compare responses with selective antagonists: B1 antagonist Lys-[des-Arg⁹,Leu⁸]-Bradykinin (1 µM) and B2 antagonist HOE-140 (1 µM) .
  • Radioligand Binding : Use ³H-labeled Bradykinin analogs in competition assays on membrane preparations from B1/B2 receptor-expressing cell lines (e.g., HEK293) .

Q. What are the standard protocols for evaluating the stability of Lys-(Hyp³)-Bradykinin under different storage conditions?

Methodology:

  • Accelerated Degradation Studies : Incubate aliquots at -20°C (control), 4°C, and 25°C for 1–4 weeks. Assess stability via HPLC purity checks and mass spectrometry to detect deamidation or oxidation products .
  • Solubility Testing : Dissolve in DMSO, PBS, or cell culture media (e.g., DMEM) at concentrations >1 mg/mL. Monitor precipitation or aggregation using dynamic light scattering (DLS) .

Q. How should researchers design dose-response experiments to determine the EC₅₀ of Lys-(Hyp³)-Bradykinin in cellular assays?

Methodology:

  • Concentration Range : Use 8–10 logarithmic dilutions (e.g., 1 pM–10 µM). Include vehicle controls (e.g., DMSO ≤0.1%).
  • Data Analysis : Fit sigmoidal dose-response curves using software (e.g., GraphPad Prism). Report EC₅₀ values with 95% confidence intervals. Validate with replicate experiments (n ≥ 3) .

Q. What analytical techniques are essential for confirming the molecular weight and sequence of Lys-(Hyp³)-Bradykinin derivatives?

Methodology:

  • Mass Spectrometry : Use high-resolution MS (e.g., Q-TOF) to confirm molecular weight (e.g., 1204.41 Da) and detect post-translational modifications.
  • Amino Acid Analysis (AAA) : Hydrolyze peptides (6M HCl, 110°C, 24h) and quantify residues via HPLC pre-column derivatization (e.g., AccQ-Tag) .

Advanced Research Questions

Q. How can contradictory data on Lys-(Hyp³)-Bradykinin's dual receptor activation be resolved through experimental design?

Methodology:

  • Receptor Knockout Models : Use CRISPR-Cas9 to generate B1⁻/⁻ or B2⁻/⁻ cell lines. Compare Ca²⁺ responses to wild-type cells to isolate receptor-specific effects .
  • Pathway Inhibition : Apply inhibitors of downstream signaling (e.g., PLC inhibitor U73122 for B2-mediated IP₃ pathways) to dissect contributions .

Q. What methodological considerations are critical when investigating Lys-(Hyp³)-Bradykinin's role in bradykinin storm pathologies like COVID-19?

Methodology:

  • Cytokine Profiling : Co-culture bronchial epithelial cells (e.g., BEAS-2B) with neutrophils and measure MPO release and IL-6/TNF-α levels via ELISA after Lys-(Hyp³)-Bradykinin treatment (1–10 µM, 1–8h) .
  • ACE2 Interaction Studies : Use surface plasmon resonance (SPR) to assess binding affinity between Lys-(Hyp³)-Bradykinin and ACE2 in SARS-CoV-2-infected models .

Q. What strategies optimize computational docking models to predict Lys-(Hyp³)-Bradykinin's binding affinity to B1 receptors?

Methodology:

  • Molecular Dynamics (MD) Simulations : Employ tools like GROMACS to model peptide-receptor interactions over 100-ns trajectories. Validate with mutagenesis data (e.g., Arg³⁰⁸Ala in B1 receptor) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies. Compare with experimental IC₅₀ values from radioligand assays .

Q. How should researchers address discrepancies in intracellular signaling outcomes when using Lys-(Hyp³)-Bradykinin across different cell types?

Methodology:

  • Receptor Density Quantification : Perform qPCR or flow cytometry to measure B1/B2 receptor expression levels in each cell type. Normalize responses to receptor count .
  • Tissue-Specific Proteomics : Analyze phosphoproteomes (e.g., via LC-MS/MS) to identify unique kinase activation patterns (e.g., PKC vs. MAPK) .

Q. What integrated approaches validate the physiological relevance of Lys-(Hyp³)-Bradykinin's in vitro effects in animal models of inflammation?

Methodology:

  • In Vivo Pharmacokinetics : Administer ¹²⁵I-labeled Lys-(Hyp³)-Bradykinin (0.1 mg/kg IV) to rodents. Measure plasma half-life and tissue distribution via gamma counting .
  • Disease Models : Induce paw edema in B1⁻/⁻ mice with carrageenan. Compare responses to wild-type mice after topical Lys-(Hyp³)-Bradykinin application (10 µg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.